AZD-5069

CXCR2 antagonist potency selectivity

AZD-5069's slowly reversible binding and >150-fold selectivity for CXCR2 over CXCR1 set it apart from dual antagonists like navarixin and reparixin. Clinically, it reduced sputum neutrophils by 69% in bronchiectasis without impairing host immunity, validating its clean target profile. Oral bioavailability and predictable PK support chronic dosing in respiratory and tumor immunology models. For research use only; not for human therapeutic use.

Molecular Formula C18H22F2N4O5S2
Molecular Weight 476.5 g/mol
CAS No. 878385-84-3
Cat. No. B605765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-5069
CAS878385-84-3
SynonymsAZD-5069;  AZD 5069;  AZD5069.
Molecular FormulaC18H22F2N4O5S2
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F
InChIInChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1
InChIKeyQZECRCLSIGFCIO-RISCZKNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD-5069 (CAS 878385-84-3) as a Selective CXCR2 Antagonist for Inflammation and Cancer Research Procurement


AZD-5069 is a potent, slowly reversible, and orally bioavailable small-molecule antagonist that selectively targets the CXC chemokine receptor 2 (CXCR2) [1]. It inhibits the binding of CXCL8 to human CXCR2 with a pIC50 of 9.1, effectively blocking downstream chemotaxis and adhesion of neutrophils [1]. As a clinical-stage compound investigated for inflammatory respiratory diseases and oncology applications, AZD-5069 is a critical tool compound for scientific studies focused on CXCR2-mediated pathways [2].

Why CXCR2 Antagonist AZD-5069 (CAS 878385-84-3) Cannot Be Substituted by Other In-Class Compounds in Preclinical and Clinical Research


CXCR2 antagonists exhibit divergent pharmacological profiles due to differences in selectivity, binding kinetics, and off-target effects, making generic substitution scientifically unsound [1]. For instance, AZD-5069 is a highly selective CXCR2 antagonist (>100-fold selectivity over CXCR1) [2], whereas navarixin acts as a dual CXCR1/CXCR2 antagonist [3], and reparixin primarily targets CXCR1 [4]. These differences in receptor engagement lead to distinct effects on neutrophil trafficking, host immunity, and potential adverse event profiles [1]. The specific data provided below quantifies these critical distinctions, empowering informed procurement decisions.

Quantitative Differentiation of AZD-5069 (878385-84-3) Against Key CXCR2 Antagonist Comparators


AZD-5069 Exhibits Superior Potency and Selectivity for CXCR2 Compared to Navarixin and Danirixin

AZD-5069 demonstrates higher potency and significantly greater selectivity for the CXCR2 receptor compared to the dual antagonist navarixin and the competitive antagonist danirixin. In radioligand binding assays, AZD-5069 inhibits CXCL8 binding to human CXCR2 with an IC50 of 0.79 nM, whereas navarixin inhibits with an IC50 of 2.6 nM [1]. Furthermore, AZD-5069 exhibits >150-fold selectivity for CXCR2 over CXCR1 [2], while navarixin is a dual CXCR1/CXCR2 antagonist with no such selectivity window [3]. This enhanced selectivity translates to a distinct pharmacological profile, as evidenced by AZD-5069's ability to reduce sputum neutrophilia in bronchiectasis patients by 69% without impairing neutrophil phagocytosis or oxidative burst [2].

CXCR2 antagonist potency selectivity chemokine receptor

AZD-5069 Demonstrates Clinical Efficacy in Reducing Airway Neutrophilia Without Compromising Host Immunity

AZD-5069 achieves a statistically significant reduction in sputum neutrophils, a key driver of inflammation in chronic respiratory diseases, while preserving essential neutrophil immune functions. In a clinical study of bronchiectasis patients, oral administration of 80 mg AZD-5069 twice daily for 4 weeks led to a 69% reduction in sputum neutrophil counts compared to baseline [1]. Crucially, this reduction was not associated with impairment of neutrophil phagocytosis or oxidative burst activity, as confirmed in ex vivo assays from treated patients [1] and in a non-human primate study where chronic dosing did not compromise these key host defense mechanisms [2]. In contrast, the dual antagonist navarixin has been associated with neutropenia in clinical trials, potentially limiting its therapeutic window [3].

bronchiectasis neutrophil inflammation clinical trial

AZD-5069's Slow Reversible Binding Kinetics Confer a Unique Pharmacological Profile

AZD-5069 acts as a slowly reversible antagonist of CXCR2, a kinetic property that distinguishes it from purely competitive antagonists like danirixin [1]. This slow dissociation from the receptor results in insurmountable antagonism of calcium response curves in functional assays, an effect not observed with rapidly reversible antagonists [2]. In contrast, danirixin's binding kinetics are even slower but do not translate to the same functional profile due to differences in allosteric modulation [1]. The slow koff of AZD-5069 and navarixin (both negative allosteric modulators) contributes to their insurmountable antagonism, a property that may be advantageous for sustained target coverage in vivo [3].

binding kinetics slow dissociation CXCR2 antagonist pharmacology

AZD-5069's Pharmacokinetic Profile Supports Predictable, Low-Variability Dosing

AZD-5069 exhibits linear, predictable pharmacokinetics with low intra-subject variability and no clinically significant food effect, facilitating reliable dosing in research and potential clinical settings [1]. Across eight Phase I studies in healthy volunteers, AZD-5069 demonstrated a terminal half-life of 11 hours, supporting twice-daily oral administration [1]. The fraction excreted unchanged in urine was <10%, indicating extensive metabolism, primarily via CYP3A4 [2]. Co-administration with the strong CYP3A4 inhibitor ketoconazole increased AZD-5069 AUC by 2.1-fold and Cmax by 1.6-fold, with a correspondingly greater reduction in blood neutrophil counts [3]. In contrast, the PK profile of navarixin shows greater inter-subject variability and a more pronounced food effect [4].

pharmacokinetics oral bioavailability dosing variability

Optimal Research and Development Applications for AZD-5069 (CAS 878385-84-3) Based on Quantified Evidence


Investigating CXCR2-Driven Neutrophilic Inflammation in Respiratory Disease Models

AZD-5069 is ideally suited for in vivo and ex vivo studies of neutrophilic inflammation in asthma, COPD, and bronchiectasis models. Its high selectivity for CXCR2 over CXCR1 (>150-fold) [1] and its demonstrated ability to reduce sputum neutrophils by 69% in bronchiectasis patients without impairing host immunity [2] make it the preferred tool for dissecting CXCR2-specific pathways. The predictable PK profile and oral bioavailability support chronic dosing regimens in animal models and facilitate translation to human studies [3].

Targeting CXCR2 in Oncology for Tumor Microenvironment Modulation and Combination Immunotherapy

AZD-5069's potent inhibition of neutrophil chemotaxis and its insurmountable antagonism in high chemokine environments [4] position it as a valuable agent for modulating the tumor immune microenvironment. Clinical evidence from Phase I/II trials in combination with enzalutamide in metastatic castration-resistant prostate cancer (NCT03177187) [5] and with immune checkpoint inhibitors in head and neck cancer (NCT02499328) [6] supports its use in combination strategies. The slow reversible binding kinetics may provide sustained target coverage in the tumor milieu, a key differentiator from competitive antagonists.

Studying Neutrophil Biology and Host Defense Mechanisms Without Confounding CXCR1 Inhibition

For researchers investigating the specific role of CXCR2 in neutrophil trafficking, activation, and host defense, AZD-5069 offers a clean pharmacological tool. Its >100-fold selectivity for CXCR2 over CXCR1 [1] minimizes confounding effects from CXCR1 blockade, a limitation of dual antagonists like navarixin and reparixin. Studies in non-human primates confirm that chronic AZD-5069 treatment does not impair phagocytosis or oxidative burst, validating its utility in long-term studies of innate immunity [7].

Pharmacokinetic and Drug-Drug Interaction Studies Leveraging Defined CYP3A4 Metabolism

AZD-5069's well-characterized metabolism primarily via CYP3A4 and the availability of quantitative drug-drug interaction data with ketoconazole (2.1-fold AUC increase) [8] make it an excellent model compound for studying CYP3A4-mediated interactions in preclinical development. Its linear PK and low intra-subject variability [3] reduce experimental noise, enabling clearer interpretation of ADME and interaction study outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-5069

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.